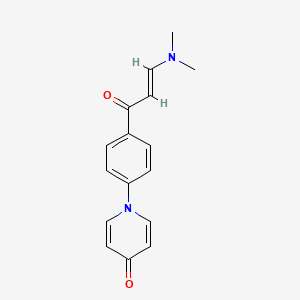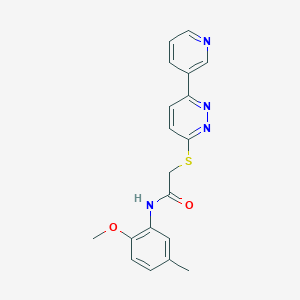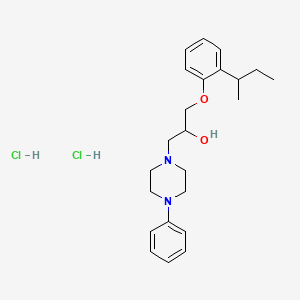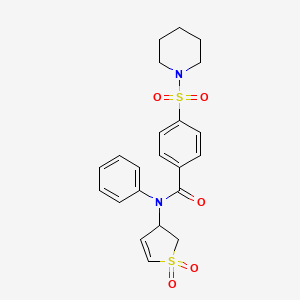
(2R)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol
Vue d'ensemble
Description
(2R)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol, also known as tert-butylphenylpropanolol, is a chemical compound that belongs to the class of beta-blockers. It is a chiral molecule with two enantiomers, (R)- and (S)-.
Mécanisme D'action
(2R)-3-(4-(2R)-3-(4-tert-butylphenyl)-2-methylpropan-1-olenyl)-2-methylpropan-1-ol works by blocking the beta-adrenergic receptors in the heart and blood vessels. This leads to a decrease in heart rate and blood pressure, which can help in the treatment of hypertension and other cardiovascular diseases. It also reduces the oxygen demand of the heart, which can help in the treatment of angina.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-3-(4-(2R)-3-(4-tert-butylphenyl)-2-methylpropan-1-olenyl)-2-methylpropan-1-ol include a decrease in heart rate, blood pressure, and cardiac output. It also leads to a decrease in the contractility of the heart, which can help in the treatment of arrhythmia. In addition, it can cause bronchoconstriction, which can be a limitation in the treatment of patients with asthma or chronic obstructive pulmonary disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2R)-3-(4-(2R)-3-(4-tert-butylphenyl)-2-methylpropan-1-olenyl)-2-methylpropan-1-ol in lab experiments is its high selectivity for the beta-adrenergic receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, its limitations include its potential for causing bronchoconstriction, which can be a confounding factor in experiments involving the respiratory system.
Orientations Futures
There are several future directions for the research on (2R)-3-(4-(2R)-3-(4-tert-butylphenyl)-2-methylpropan-1-olenyl)-2-methylpropan-1-ol. One direction is to investigate its potential use in the treatment of anxiety and panic disorders. Another direction is to study its potential for preventing cardiovascular diseases in patients with diabetes. In addition, further research is needed to elucidate the mechanism of action of the compound and its potential for causing bronchoconstriction.
Applications De Recherche Scientifique
(2R)-3-(4-(2R)-3-(4-tert-butylphenyl)-2-methylpropan-1-olenyl)-2-methylpropan-1-ol has been extensively studied for its potential use in the treatment of various medical conditions, including hypertension, angina, and arrhythmia. It is also being investigated for its potential use in the treatment of anxiety and panic disorders. In addition, it has been studied for its potential use in the prevention of cardiovascular diseases in patients with diabetes.
Propriétés
IUPAC Name |
(2R)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,11,15H,9-10H2,1-4H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMDLCVBSNYMMJ-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)C(C)(C)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2636840.png)

![N-(4-bromophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2636843.png)


![N-(4-bromophenyl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2636846.png)

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2636850.png)





![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2636863.png)
